REACTION_SMILES
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[CH3:15][CH2:16][OH:17].[F:1][c:2]1[c:3]([N+:12]([O-:13])=[O:14])[cH:4][cH:5][c:6]([Si:8]([CH3:9])([CH3:10])[CH3:11])[cH:7]1>>[F:1][c:2]1[c:3]([NH2:12])[cH:4][cH:5][c:6]([Si:8]([CH3:9])([CH3:10])[CH3:11])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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C[Si](C)(C)c1ccc([N+](=O)[O-])c(F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)c1ccc([N+](=O)[O-])c(F)c1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)c1ccc(N)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |